N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-[bis(2-hydroxyethyl)amino]-N-(4-aminophenyl)-N-methylacetamide . This nomenclature follows the priority rules for substituents on the acetamide backbone. The parent structure is acetamide (ethanamide), with the following modifications:
- The nitrogen atom of the acetamide group is substituted with a methyl group and a 4-aminophenyl ring.
- The alpha carbon (adjacent to the carbonyl group) is further substituted with a bis(2-hydroxyethyl)amino group.
The structural formula can be visualized as follows:
- Core : Acetamide (CH3CONH2) modified at the nitrogen and alpha carbon.
- N-substituents : Methyl (-CH3) and 4-aminophenyl (C6H4NH2) groups.
- Alpha-carbon substituent : A tertiary amine group bonded to two 2-hydroxyethyl (-CH2CH2OH) chains.
The simplified molecular-input line-entry system (SMILES) representation is:OCCN(CC(=O)N(c1ccc(cc1)N)C)CCO .
The International Chemical Identifier (InChIKey) is:CSXASEXGKFKBOB-UHFFFAOYSA-N .
These representations encode the connectivity of the 13 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms that constitute the molecule.
Synonyms and Registry Identifiers (CAS, EC, UNII)
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
The CAS Registry Number 652139-60-1 is the primary identifier for this compound . While no specific EC or UNII numbers are documented in the provided sources, related compounds with similar functional groups often carry EC identifiers (e.g., 877-600-1 for 2-(4-aminophenyl)-N-methylacetamide derivatives) .
Molecular Formula and Weight Analysis
The molecular formula of this compound is C13H21N3O3 , derived from:
- 13 carbon atoms : 1 from the acetamide backbone, 6 from the 4-aminophenyl ring, 2 from the methyl group, and 4 from the bis(2-hydroxyethyl)amino group.
- 21 hydrogen atoms : Distributed across the aromatic ring, alkyl chains, and hydroxyl groups.
- 3 nitrogen atoms : 1 in the acetamide group, 1 in the 4-aminophenyl ring, and 1 in the bis(2-hydroxyethyl)amino group.
- 3 oxygen atoms : 1 in the acetamide carbonyl, and 2 in the hydroxyl groups of the ethanolamine substituents.
The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 21 | 1.008 | 21.17 |
| N | 3 | 14.01 | 42.03 |
| O | 3 | 16.00 | 48.00 |
| Total | 267.33 |
This matches the experimentally reported molecular weight of 267.32 g/mol . The minor discrepancy (0.01 g/mol) arises from rounding differences in atomic weights.
The monoisotopic mass (exact mass of the most abundant isotopic form) is 267.18442 g/mol , calculated using the isotopic masses of $$^{12}\text{C}$$, $$^{1}\text{H}$$, $$^{14}\text{N}$$, and $$^{16}\text{O}$$ .
Structure
3D Structure
Properties
CAS No. |
652139-60-1 |
|---|---|
Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C13H21N3O3/c1-15(12-4-2-11(14)3-5-12)13(19)10-16(6-8-17)7-9-18/h2-5,17-18H,6-10,14H2,1H3 |
InChI Key |
CSXASEXGKFKBOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Key Steps
Acylation of 4-Aminophenyl Derivatives
- Starting Material : 4-Nitrophenyl derivatives (e.g., 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide).
- Reduction Step : The nitro group is reduced to an amine using Fe/HCl in glacial acetic acid (20–45°C, 1.5 hours).
- Acylation : Reaction of 4-aminophenyl derivatives with chloroacetyl chloride or analogous reagents under basic conditions (e.g., triethylamine).
Introduction of Bis(2-Hydroxyethyl)amino Group
Example Reaction Pathway
| Step | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| 1 | Fe/HCl, AcOH | Reduction of nitro to amine | 85% | |
| 2 | DEA, ZnCl₂, 120°C | Bis(2-hydroxyethyl)amino substitution | 61% |
Hydroxyethyl Group Incorporation via Alkoxylation
This approach focuses on introducing hydroxyethyl groups through alkoxylation reactions, enabling direct synthesis of the bis(2-hydroxyethyl)amino moiety.
Key Steps
- Protection of Amino Groups
- Chloroacetylation
- Deprotection and Workup
Challenges and Optimizations
- Byproduct Formation : Over-alkylation may occur due to DEA’s excess, requiring careful stoichiometric control.
- Catalyst Selection : Zinc chloride outperforms AlCl₃ in minimizing side reactions.
Reductive Amination and Coupling Reactions
This method combines reductive amination with coupling strategies to assemble the acetamide backbone.
Key Steps
- Reductive Amination
- N-Methylation
- Acylation
Example Protocol
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | Pd/C, NH₄HCO₂ | Nitro to amine reduction | 85% | |
| 2 | CH₃I, NaHCO₃ | N-Methylation | 70% |
Solid-Phase Synthesis and Functionalization
Less common but emerging methods involve solid-phase strategies to enhance purity and yield.
Approach
- Resin Loading : 4-Aminophenyl groups are anchored to resin via acylation or amidation.
- Iterative Substitutions : Sequential introduction of bis(2-hydroxyethyl)amino and methyl groups under controlled conditions.
Industrial-Scale Adaptations
For large-scale production, optimized protocols prioritize cost, safety, and environmental compliance.
Key Modifications
Comparison of Industrial vs. Lab Methods
| Parameter | Lab Conditions | Industrial Conditions |
|---|---|---|
| Catalyst | ZnCl₂ (0.05–0.1:1) | ZnCl₂ (0.01–0.05:1) |
| Solvent | Toluene | Propyl carbinol |
| Yield | 60–85% | 55–70% |
| Purity | 95–99% | >99% |
Critical Analysis of Reported Methods
Strengths
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-(4-Methoxyphenyl) Derivatives
- Example: N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide () Key Difference: Replaces the 4-aminophenyl group with a 4-methoxyphenyl moiety. Impact: The methoxy group (-OCH₃) is electron-donating, altering electronic distribution compared to the electron-rich amino group (-NH₂). This may reduce hydrogen-bonding capacity and affect receptor binding . Synthesis: Similar synthetic routes (amide coupling), but yields and purification steps may vary due to steric and electronic differences.
Benzothiazole-Containing Sulfonamides
- Example: N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides () Key Difference: Incorporates a benzothiazole ring and sulfonamide group instead of the acetamide backbone. The sulfonamide group introduces acidity (pKa ~10), contrasting with the neutral acetamide .
Analogues with Altered Hydrophilic Substituents
Bis(2-hydroxyethyl)amino vs. Alkyl/Aryl Groups
- Example: N-benzyl-2-(2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetamido) acetonide (, Compound 8c) Key Difference: Replaces bis(2-hydroxyethyl)amino with a benzyl group. Impact: The hydrophobic benzyl group reduces water solubility, which may limit bioavailability. In contrast, the hydroxyethyl groups in the target compound improve aqueous solubility and metabolic stability .
Hydroxyethyl vs. Hydroxypropoxy Chains
- Example: N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide () Key Difference: Features a hydroxypropoxy linker instead of direct hydroxyethyl substitution. Impact: The longer propoxy chain increases molecular weight (MW: ~480 vs. ~325 for the target compound) and may enhance membrane permeability. However, steric hindrance could reduce binding affinity .
Physicochemical and Spectroscopic Comparisons
Table 1: Selected Properties of N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide and Analogues
- Melting Points : The target compound’s melting point is unreported, but analogs with rigid aromatic systems (e.g., 8c, 8e) exhibit higher melting points (>180°C), suggesting stronger intermolecular forces .
- Spectroscopy: The bis(2-hydroxyethyl)amino group in the target compound likely shows characteristic -OH proton signals at δ 3.4–3.8, absent in methoxy or benzyl analogs .
Biological Activity
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide, also known by its CAS number 652139-60-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H21N3O3
- Molecular Weight : 267.32 g/mol
- CAS Number : 652139-60-1
- Synonyms : this compound
The compound features a phenyl group substituted with an amino group and a bis(2-hydroxyethyl)amino moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis .
- Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antitumor Activity
A notable study investigated the antitumor effects of a structurally related compound, which demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells. The study reported that the compound induced apoptosis and caused G2/M phase arrest in the cell cycle, leading to reduced tumor growth in xenograft models . While specific data on this compound is limited, these findings suggest a potential for similar biological activity.
Mutagenicity Assessment
The safety profile of compounds containing the 4-aminophenyl moiety has been evaluated concerning mutagenicity. While specific data on this compound is not extensively documented, it is essential to consider the mutagenic potential of related compounds when assessing their biological activity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of compounds related to this compound:
| Compound Name | CAS Number | Molecular Weight | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| FNA | Not specified | Not specified | 1.30 | HDAC Inhibition |
| N-(4-Aminophenyl)-2-Chloro-N-methylacetamide | 855860-75-2 | 9H11ClN2O | Not specified | Antiproliferative |
| Other Analogues | Various | Various | Various | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
